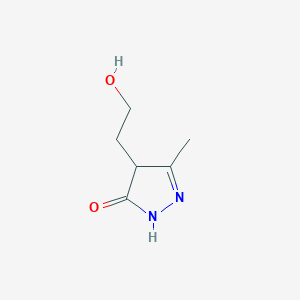

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one

Description

Properties

IUPAC Name |

4-(2-hydroxyethyl)-3-methyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h5,9H,2-3H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKLKGJKIRVDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289409 | |

| Record name | 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7721-54-2 | |

| Record name | 2,4-Dihydro-4-(2-hydroxyethyl)-5-methyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7721-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60694 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007721542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7721-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7721-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-2-PYRAZOLIN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCM4NG56F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolinone scaffolds are foundational in the development of numerous therapeutic agents, exhibiting a wide array of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] This document is structured to provide both theoretical grounding and practical, field-proven protocols for researchers and drug development professionals. We will delve into the mechanistic underpinnings of the synthetic pathway, explain the rationale behind key experimental choices, and present a multi-faceted characterization strategy to ensure the structural integrity and purity of the final compound.

Introduction: The Significance of the Pyrazolinone Core

The pyrazolin-5-one ring system is a privileged scaffold in pharmaceutical sciences.[2] Its prevalence in marketed drugs, such as the anti-inflammatory agent Celecoxib, underscores its importance.[5][6] The versatility of the pyrazolinone core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[3][4] The introduction of a hydroxyethyl group at the C4 position, as in the title compound, is of particular interest. This functional group can enhance aqueous solubility and provides a reactive handle for further derivatization, potentially serving as a key pharmacophore that interacts with biological targets through hydrogen bonding. This guide focuses on a robust and reproducible methodology for obtaining and validating this valuable synthetic building block.

Synthetic Pathway: A Two-Step Approach

The synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is most effectively and reliably achieved through a two-step process. This approach ensures high purity of the intermediate and allows for controlled introduction of the C4 substituent.

-

Step 1: Knorr Pyrazole Synthesis of the 3-methyl-2-pyrazolin-5-one core.

-

Step 2: Base-Catalyzed Ethoxylation at the C4 position.

Theoretical Basis: The Knorr Pyrazole Synthesis

The foundational reaction for creating the pyrazolinone ring is the Knorr pyrazole synthesis, a classic condensation reaction between a β-ketoester and a hydrazine derivative.[5][7][8] In our case, ethyl acetoacetate serves as the 1,3-dicarbonyl equivalent and hydrazine hydrate is the nitrogen source.

The mechanism, typically acid-catalyzed, proceeds as follows:

-

Initial condensation occurs between one of the hydrazine's nitrogen atoms and the more reactive ketone carbonyl of the ethyl acetoacetate to form a hydrazone intermediate.[9]

-

The second nitrogen atom then performs an intramolecular nucleophilic attack on the ester carbonyl.

-

This is followed by cyclization and elimination of ethanol, yielding the stable 3-methyl-2-pyrazolin-5-one ring.[9][10]

A mild acid catalyst, such as glacial acetic acid, is employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial condensation step.

Experimental Protocol: Synthesis

This protocol is designed to be self-validating, where the success of each step is confirmed before proceeding.

-

Reagents & Equipment:

-

Ethyl acetoacetate (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount, ~3-5 drops)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

To a round-bottom flask, add ethyl acetoacetate (1.0 eq) and absolute ethanol.

-

Begin stirring and add hydrazine hydrate (1.0 eq) dropwise. An exothermic reaction may be observed.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[9]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The use of reflux provides the necessary activation energy for the condensation and cyclization steps to proceed to completion.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Mobile Phase: 70:30 Ethyl Acetate:Hexane). The disappearance of the ethyl acetoacetate spot indicates reaction completion.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol to remove soluble impurities, and dry thoroughly. This intermediate is typically of sufficient purity for the next step.

-

-

Reagents & Equipment:

-

3-Methyl-2-pyrazolin-5-one (from Step 1, 1.0 eq)

-

2-Chloroethanol (1.1 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous Ethanol

-

Round-bottom flask with reflux condenser

-

Nitrogen or Argon atmosphere setup

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-methyl-2-pyrazolin-5-one (1.0 eq) in anhydrous ethanol. An inert atmosphere is crucial to prevent side reactions involving the strong base.

-

Add sodium ethoxide (1.1 eq) to the solution. The base will deprotonate the acidic C4 proton of the pyrazolinone, forming a nucleophilic enolate intermediate.

-

Stir the mixture for 15 minutes at room temperature.

-

Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux for 4-6 hours. Monitor progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) until the pH is ~7.

-

Remove the ethanol under reduced pressure (rotary evaporation).

-

The resulting residue can be purified by column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexane) or recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure product.

-

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the target compound.

Comprehensive Characterization

Thorough characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Spectroscopic Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis relies on the principle that covalent bonds vibrate at specific frequencies, and absorption of IR radiation occurs when the radiation frequency matches the bond's vibrational frequency.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Rationale |

| Hydroxyl | O-H stretch | 3200-3500 (Broad) | Characteristic broad peak for the alcohol -OH group due to hydrogen bonding.[11] |

| Amide/Keto | C=O stretch | 1680-1720 (Strong, Sharp) | Strong absorption due to the carbonyl group in the pyrazolinone ring.[12] |

| Amine | N-H stretch | 3100-3300 | Indicates the presence of the N-H bond within the pyrazolinone ring.[13] |

| Alkane | C-H stretch | 2850-3000 | From the methyl and ethyl groups.[11] |

| Imine | C=N stretch | 1590-1650 | Confirms the presence of the endocyclic C=N bond in the pyrazoline ring.[14] |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: This technique identifies the different chemical environments of protons. The predicted signals for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one are crucial for structural confirmation.[15]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| -OH | ~2.5-4.0 | Broad Singlet | 1H | Hydroxyl proton; chemical shift is concentration and solvent dependent. |

| -CH₃ | ~2.1 | Singlet | 3H | Methyl group at C3. |

| -CH₂- (C4) | ~2.6 | Triplet | 2H | Methylene group attached to C4. |

| -CH₂- (OH) | ~3.7 | Triplet | 2H | Methylene group attached to the hydroxyl. |

| -CH- (C4) | ~3.4 | Triplet | 1H | Methine proton at the C4 position. |

| -NH | ~8.5-10.0 | Broad Singlet | 1H | Amide proton in the pyrazolinone ring. |

-

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.[16][17][18]

| Carbon | Predicted δ (ppm) | Assignment |

| C=O | ~170-175 | C5 carbonyl carbon. |

| C=N | ~155-160 | C3 carbon of the pyrazolinone ring. |

| -CH₂- (OH) | ~60 | Carbon attached to the hydroxyl group. |

| -CH- (C4) | ~45-50 | C4 carbon of the pyrazolinone ring. |

| -CH₂- (C4) | ~30 | Carbon of the ethyl side chain attached to C4. |

| -CH₃ | ~15 | Methyl carbon at C3. |

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For the title compound (Molecular Formula: C₆H₁₀N₂O₂), the expected molecular weight is 142.16 g/mol .[19]

-

Expected Molecular Ion Peaks:

-

[M]⁺•: m/z = 142

-

[M+H]⁺: m/z = 143 (Often the base peak in ESI+)

-

[M+Na]⁺: m/z = 165

-

-

Key Fragmentation: The fragmentation pattern can help confirm the structure. A characteristic loss of the hydroxyethyl group (-45 Da) or water (-18 Da) from the molecular ion is expected.[20][21]

Physical and Chromatographic Analysis

-

Melting Point (m.p.): A sharp and defined melting point range is a strong indicator of high purity. Impurities typically broaden the melting range and depress the melting point.

-

Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the final product. A single spot under various solvent systems suggests a pure compound.

Characterization Workflow Diagram

Caption: Logical flow for the comprehensive characterization of the final product.

Conclusion and Future Perspectives

This guide has outlined a robust, reliable, and verifiable pathway for the synthesis and characterization of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. By grounding the experimental protocols in established chemical principles like the Knorr synthesis and employing a multi-faceted analytical strategy, researchers can confidently produce and validate this valuable heterocyclic compound. The presented methodologies emphasize safety, efficiency, and scientific integrity.

The successful synthesis of this compound opens avenues for further exploration in drug discovery. The terminal hydroxyl group serves as an ideal anchor for constructing larger, more complex molecules through techniques like esterification or etherification, enabling its incorporation into lead compounds for a variety of therapeutic targets.

References

- Title: Knorr Pyrazole Synthesis (M. Pharm)

- Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL

- Source: Name-Reaction.

- Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL

- Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL

- Title: Synthesis of Pyrazolone Derivatives and their Biological Activities Source: ProQuest URL

- Title: Recent advances in the therapeutic applications of pyrazolines Source: PMC - PubMed Central URL

- Title: Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines Source: NIH URL

- Title: Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate.

- Title: Infrared Analysis of 2-Pyrazolin-5-one Derivatives Source: Optica Publishing Group URL

- Title: IR spectra of chalcone (A) and pyrazoline (B)

- Title: 13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ).

- Title: Mass spectrometric study of some pyrazoline derivatives Source: ResearchGate URL

- Title: Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)

- Title: Pharmacological Activities of Pyrazolone Derivatives Source: Neliti URL

- Title: Pharmacological activities of pyrazolone derivatives Source: International Journal of Pharmaceutical Sciences and Research URL

- Title: 4-(2-hydroxyethyl)

- Title: Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy Source: Magnetic Resonance in Chemistry URL

- Title: Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).

- Title: Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives Source: JOCPR URL

- Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL

- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Signal Transduction and Targeted Therapy URL

- Title: 12.

- Title: INFRARED SPECTROSCOPY (IR)

Sources

- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. neliti.com [neliti.com]

- 4. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Analysis of 2-Pyrazolin-5-one Derivatives [opg.optica.org]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 19. PubChemLite - 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one (C6H10N2O2) [pubchemlite.lcsb.uni.lu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolinone Core and its Derivatives

Pyrazolin-5-one derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science.[1] The core pyrazolinone structure is a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antioxidant properties. The compound 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is a specific derivative that incorporates a hydroxyethyl group at the 4-position, which can significantly influence its physicochemical properties and biological interactions. This guide provides a comprehensive overview of the key physicochemical characteristics of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, along with detailed experimental protocols for their determination. Understanding these properties is paramount for its potential applications in drug design, formulation development, and material science.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to ascertain its molecular structure. For 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, this involves a combination of spectroscopic and analytical techniques.

Chemical Structure:

Sources

Spectroscopic Profile of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one: An In-depth Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations herein are grounded in comparative analysis with structurally related pyrazolone derivatives and foundational spectroscopic theory, offering researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound. This guide is structured to not only present the predicted data but also to elucidate the scientific reasoning behind the spectral assignments, thereby ensuring a high degree of scientific integrity and practical utility.

Introduction

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is a derivative of the well-known pyrazolone heterocyclic scaffold. Pyrazolone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in pharmaceutical applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will provide a comprehensive, albeit predictive, exploration of the key spectroscopic features of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.

The structural foundation of our analysis is the tautomeric nature of the pyrazolinone ring, which can exist in several forms. For the purpose of this guide, we will consider the most stable tautomer for our spectral predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -CH₃ (on pyrazolinone ring) | ~2.1 | Singlet (s) | 3H |

| -CH₂- (attached to pyrazolinone ring) | ~2.5 | Triplet (t) | 2H |

| -CH₂- (hydroxyl-bearing) | ~3.6 | Triplet (t) | 2H |

| -OH | ~4.5 (variable) | Singlet (s, broad) | 1H |

| -NH (on pyrazolinone ring) | ~9.0-11.0 (variable) | Singlet (s, broad) | 1H |

Causality Behind Experimental Choices and Predictions:

-

Solvent Selection: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can exchange with labile protons (-OH, -NH), leading to their broadening or disappearance upon D₂O exchange, thus aiding in their identification.

-

-CH₃ Signal: The methyl group at the 3-position of the pyrazolinone ring is expected to resonate as a sharp singlet around 2.1 ppm, a characteristic region for methyl groups attached to a C=N bond.[2]

-

Ethyl Side Chain: The two methylene groups of the hydroxyethyl side chain form an A₂B₂ spin system and are expected to appear as two triplets. The methylene group attached to the C4 of the pyrazolinone ring will be slightly downfield due to the electron-withdrawing effect of the ring. The methylene group attached to the hydroxyl group will be further downfield due to the deshielding effect of the oxygen atom.

-

Labile Protons: The chemical shifts of the -OH and -NH protons are highly dependent on concentration, temperature, and solvent due to hydrogen bonding. They typically appear as broad singlets and their signals can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum. The -NH proton of the pyrazolone ring is expected to be significantly downfield.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~15 |

| -CH₂- (attached to pyrazolinone ring) | ~25 |

| -CH₂- (hydroxyl-bearing) | ~60 |

| C4 (on pyrazolinone ring) | ~100 |

| C3 (on pyrazolinone ring) | ~150 |

| C5 (C=O on pyrazolinone ring) | ~170 |

Causality Behind Predictions:

-

Carbonyl Carbon (C5): The carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, typically around 170 ppm.[2]

-

C3 Carbon: The C3 carbon, being part of a C=N bond, will also be significantly downfield.[3]

-

C4 Carbon: The C4 carbon, being an sp³ hybridized carbon within the ring and attached to the ethyl side chain, will be at a higher field compared to the sp² carbons of the ring.

-

Side Chain Carbons: The chemical shifts of the ethyl side chain carbons are predicted based on standard values for alkyl chains, with the carbon attached to the hydroxyl group being more deshielded.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in singlets for all carbon signals, simplifying the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Confirmatory Experiments (Optional but Recommended):

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of signals will confirm the presence of exchangeable protons (-OH, -NH).

-

2D NMR (COSY, HSQC): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, confirming the assignments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| N-H stretch (pyrazolinone) | 3300 - 3100 | Medium, Broad |

| C-H stretch (sp³) | 3000 - 2850 | Medium to Strong |

| C=O stretch (amide/lactam) | 1700 - 1650 | Strong, Sharp |

| C=N stretch | 1620 - 1580 | Medium |

| C-O stretch (alcohol) | 1100 - 1000 | Strong |

Causality Behind Predictions:

-

O-H and N-H Stretching: The broadness of the O-H and N-H stretching bands is a direct consequence of intermolecular hydrogen bonding.[4] The O-H stretch from the alcohol is expected to be a prominent broad band.[5] The N-H stretch of the pyrazolinone ring will also be broad.

-

Carbonyl (C=O) Stretching: The carbonyl group of the pyrazolinone, which has amide-like character, will exhibit a strong and sharp absorption band in the region of 1700-1650 cm⁻¹.[5]

-

C-H Stretching: The sp³ C-H stretching vibrations of the methyl and ethyl groups will appear just below 3000 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole, including C-C and C-N stretching and various bending vibrations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (C₆H₁₀N₂O₂) is 158.17 g/mol . The mass spectrum should show a molecular ion peak at m/z = 158.

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.

Causality Behind Fragmentation Predictions:

-

Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a likely fragmentation pathway, leading to a peak at m/z = 140.

-

Cleavage of the Side Chain: Cleavage of the C-C bond between the pyrazolinone ring and the hydroxyethyl side chain can occur. A common fragmentation for alcohols is the loss of the alkyl group attached to the oxygen-bearing carbon. In this case, the loss of a neutral C₂H₄O fragment (44 Da) via a McLafferty-type rearrangement or other complex rearrangements is plausible, resulting in a peak at m/z = 114.

-

Ring Fragmentation: The pyrazolone ring itself can undergo fragmentation. The loss of the side chain followed by further fragmentation of the ring can lead to characteristic ions. For example, a fragment corresponding to the 3-methyl-2-pyrazolin-5-one core could be observed.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is well-suited for polar molecules and often provides a strong molecular ion peak.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one based on fundamental principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive framework for the identification and structural elucidation of this compound. While this guide provides a robust starting point, it is imperative that these predictions are confirmed through the acquisition and interpretation of actual experimental data. The synergistic use of these spectroscopic techniques will provide unambiguous confirmation of the structure of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a crucial step in its potential development for various scientific and pharmaceutical applications.

References

- (No direct source for the complete experimental data of the target molecule was found in the provided search results. The references below are for related compounds and general spectroscopic principles.)

- Journal of Medicinal and Chemical Sciences. (2020).

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- MDPI. (2020). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.

-

PubChem. (n.d.). 3-Methyl-2-pyrazolin-5-one. Retrieved from [Link]

- ResearchGate. (n.d.).

- PMC. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.

- ResearchGate. (n.d.).

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

- ChemicalBook. (n.d.). 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum.

- ResearchGate. (n.d.). 13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ).

- University of Turin. (n.d.).

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- PMC. (2021).

- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.

- Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.

- SlideShare. (n.d.).

- ResearchGate. (n.d.).

- (No direct source for the complete experimental data of the target molecule was found in the provided search results.)

- Thieme. (n.d.).

- International Online Medical Council (IOMC). (2019). Pharmacovigilance 2019: First Derivative Spectroscopic Method for Simultaneous Estimation of Edaravone and Citicoline Sodium i.

- ResearchGate. (n.d.). (PDF)

- MDPI. (2023).

- (No direct source for the complete experimental data of the target molecule was found in the provided search results.)

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- Chemistry LibreTexts. (2023).

Sources

"CAS number and molecular structure of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one"

Introduction

Welcome to a comprehensive technical examination of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. This guide is meticulously crafted for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of pyrazolone derivatives. The pyrazolone core is a significant scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2].

This document provides an in-depth look at the chemical identity, molecular structure, synthesis, and potential applications of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a functionalized pyrazolone with significant potential as a versatile building block in the synthesis of novel bioactive compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Chemical Identity and Molecular Properties

A precise understanding of a compound's identity and physicochemical properties is the bedrock of any scientific investigation. This section establishes the fundamental characteristics of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.

Nomenclature and CAS Number

-

Systematic Name: 4-(2-Hydroxyethyl)-3-methyl-1,2-dihydropyrazol-5-one

-

Common Name: 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one

Molecular Structure and Tautomerism

The molecular formula for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is C6H10N2O2 [6]. The structure features a five-membered pyrazolone ring with a methyl group at position 3, a 2-hydroxyethyl group at position 4, and a ketone at position 5.

It is crucial to recognize that pyrazolin-5-ones exhibit keto-enol tautomerism. The molecule can exist in equilibrium between the keto form (as named) and two enol forms (CH and NH tautomers). This dynamic equilibrium influences the molecule's reactivity and its coordination chemistry with metal ions. The predominant tautomer can be influenced by the solvent, pH, and temperature.

Physicochemical Properties

The following table summarizes the key computed and experimental properties of the parent compound, 3-methyl-2-pyrazolin-5-one, which provide a baseline for the properties of its 4-(2-hydroxyethyl) derivative.

| Property | Value | Source |

| Molecular Formula | C6H10N2O2 | [6] |

| Molecular Weight | 142.16 g/mol | [6] |

| Monoisotopic Mass | 142.07423 Da | [6] |

| XlogP (predicted) | -0.8 | [6] |

| Melting Point | 220-222 °C (for parent compound 3-methyl-5-pyrazolone) | [7] |

| Appearance | Expected to be a white to off-white crystalline solid | [7] |

Synthesis and Purification

The synthesis of pyrazolone derivatives is a well-established area of organic chemistry. The primary and most direct synthetic route involves the condensation of a β-ketoester with hydrazine or its derivatives.

Synthetic Rationale

The standard synthesis for the pyrazolone core is the Knorr pyrazole synthesis. For the title compound, a logical precursor would be a derivative of ethyl acetoacetate, specifically ethyl 2-(2-hydroxyethyl)acetoacetate, which would then be cyclized with hydrazine hydrate.

The choice of hydrazine hydrate as the nitrogen source is based on its high reactivity and common availability. The reaction is typically performed in an alcohol solvent, such as ethanol or methanol, which facilitates the dissolution of reactants and allows for heating under reflux to drive the reaction to completion[8].

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of a functionalized pyrazolone like the one under discussion.

Caption: General workflow for pyrazolone synthesis.

Detailed Experimental Protocol

This protocol is a representative method adapted from the synthesis of similar pyrazolone derivatives[7].

Objective: To synthesize 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.

Materials:

-

Ethyl 2-(2-hydroxyethyl)acetoacetate

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Standard reflux apparatus, magnetic stirrer, ice bath, Buchner funnel, and vacuum flask.

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Reactant Charging: In the flask, dissolve ethyl 2-(2-hydroxyethyl)acetoacetate (1 equivalent) in absolute ethanol.

-

Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Hydrazine Addition: While stirring, slowly add hydrazine hydrate (1.1 equivalents) dropwise to the solution. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle temperature increase.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath will maximize the precipitation of the crude product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Self-Validation: The success of the synthesis should be confirmed by determining the melting point of the product and performing spectroscopic analysis as described in the next section. The yield should be calculated based on the starting amount of the β-ketoester.

Spectroscopic and Analytical Characterization

Confirming the molecular structure of the synthesized compound is a critical step that relies on a combination of spectroscopic techniques.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Key signals would include a singlet for the methyl (CH₃) group, triplets for the two methylene (CH₂) groups of the hydroxyethyl side chain, a singlet for the hydroxyl (OH) proton, and a broad singlet for the NH proton of the pyrazolone ring.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum will confirm the carbon backbone. Expected signals include those for the methyl carbon, the two methylene carbons, the C=O (carbonyl) carbon, and the two sp²-hybridized carbons of the pyrazolone ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key absorption bands would be observed for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch (~1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ or protonated peak [M+H]+ should correspond to the calculated molecular weight of 142.16 g/mol .

Applications and Research Significance

The pyrazolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The introduction of a hydroxyethyl group at the 4-position of the 3-methyl-2-pyrazolin-5-one core provides a reactive handle for further chemical modifications, making it a valuable intermediate in drug discovery.

Role as a Synthetic Intermediate

The primary hydroxyl group of the 2-hydroxyethyl side chain is a key functional group that can be readily modified. This allows for the synthesis of a diverse library of compounds through reactions such as:

-

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

-

Etherification: Formation of ethers through Williamson ether synthesis.

-

Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid.

-

Substitution: Conversion of the hydroxyl group to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.

This versatility allows for the attachment of various pharmacophores to the pyrazolone core, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Potential Therapeutic Applications

Derivatives of pyrazolones are known to possess a wide array of biological activities. While specific studies on 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one are not extensively documented, its derivatives could be investigated for:

-

Anti-inflammatory and Analgesic Effects: Many pyrazolone-based drugs are known for their anti-inflammatory properties[1][2].

-

Anticancer Activity: The pyrazole nucleus is found in several compounds investigated for their anticancer properties[2][9].

-

Antimicrobial Properties: Pyrazolone derivatives have been synthesized and tested against various bacterial and fungal strains[1].

-

Coordination Chemistry: The keto-enol tautomerism allows pyrazolones to act as versatile ligands, forming stable complexes with transition metals. These metal complexes often exhibit enhanced biological activities compared to the free ligand[10][11].

Logical Relationship Diagram

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one and its precursors. Based on related pyrazolone compounds, it may be irritating to the eyes, respiratory system, and skin[12].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[13].

Conclusion

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is a compound of significant interest due to its functionalized pyrazolone core. While it serves as a valuable building block, its true potential lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive hydroxyl group allows for extensive derivatization, making it an ideal starting point for medicinal chemistry campaigns aimed at discovering novel drugs. This guide has provided a comprehensive overview of its chemical properties, a robust synthetic protocol, and its potential significance in the field of drug development, grounded in established scientific principles and methodologies.

References

-

PubChem. 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE. [Link]

-

SpectraBase. 4-o-Methylphenylhydrazono-3-methyl-2-pyrazolin-5-one. [Link]

-

Chemcd. 4-(2-hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

-

MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

PubChem. 3-Methyl-2-pyrazolin-5-one. National Center for Biotechnology Information. [Link]

-

NIST. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

- Google Patents. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.

-

PubMed Central. Recent advances in the therapeutic applications of pyrazolines. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

NIST. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-pyrazolin-5-one | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- [webbook.nist.gov]

- 5. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- [webbook.nist.gov]

- 6. PubChemLite - 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one (C6H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. 3-Methyl-2-pyrazolin-5-one synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jayorganics.com [jayorganics.com]

- 13. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazolone Derivatives

Preamble: The Pyrazolone Core - A Privileged Scaffold in Modern Drug Discovery

The five-membered pyrazolone ring is a classic heterocyclic scaffold that continues to demonstrate remarkable versatility in medicinal chemistry. First synthesized in the 1880s, leading to the development of early drugs like Antipyrine, this chemical moiety has proven to be a "privileged structure".[1] Its unique electronic and steric properties allow it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutics. Pyrazolone derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents, among others.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a strategic framework for establishing a robust, self-validating screening cascade. We will explore not just the "how" but the critical "why" behind experimental choices, ensuring that the data generated is reliable, reproducible, and translatable. We will journey from the rational prioritization of candidate molecules using computational methods to a tiered system of in vitro assays designed to efficiently identify and characterize promising leads.

Chapter 1: The Strategic Screening Cascade: From High-Throughput to High-Confidence

A successful screening campaign is not a random walk through assays; it is a structured, logical progression designed to maximize efficiency and minimize resource expenditure. The core principle is a "fail-fast, fail-cheap" philosophy, where large numbers of compounds are rapidly assessed in primary assays, with progressively fewer, more promising candidates advancing to more complex and resource-intensive secondary and tertiary screens.

The causality behind this tiered approach is rooted in practicality. Primary assays must be rapid, cost-effective, and scalable to handle a large library of novel pyrazolone derivatives. As we gain confidence in a compound's activity, we invest more time and resources in detailed mechanistic and functional studies.

Caption: A generalized workflow for a drug discovery screening cascade.

Chapter 2: In Silico Screening: The Rational Starting Point

Before committing to the time and expense of chemical synthesis and wet-lab screening, computational tools offer a powerful method for prioritizing candidates. Molecular docking studies can predict the binding affinity of novel pyrazolone derivatives against known protein targets, providing a rational basis for selecting which compounds to synthesize.[3][4]

For instance, if the goal is to develop anti-inflammatory agents, derivatives can be docked into the active site of cyclooxygenase-2 (COX-2).[3][4] Similarly, for antibacterial discovery, enzymes essential for bacterial cell wall synthesis, such as glucosamine-6-phosphate synthase, can be used as targets.[5] These in silico studies provide valuable insights into potential structure-activity relationships (SAR) and help focus resources on compounds with the highest probability of success.

Chapter 3: Anticancer Activity Screening

The anticancer potential of pyrazolone derivatives is a significant area of research.[2][6][7] A primary screen for anticancer activity almost invariably begins with an assessment of cytotoxicity against a panel of human cancer cell lines.

Primary Cytotoxicity Screening: MTT vs. SRB Assays

Two of the most common and robust colorimetric assays for cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.[8] The choice between them is not arbitrary and depends on the anticipated mechanism of the compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[9] It is an excellent indicator of cellular health and proliferation. However, its reliance on mitochondrial function means it can be confounded by compounds that affect cellular metabolism without necessarily inducing cell death.[10]

-

Sulforhodamine B (SRB) Assay: This assay measures total cellular protein content. The SRB dye binds stoichiometrically to basic amino acid residues in cellular proteins under acidic conditions.[9][11] The amount of bound dye is directly proportional to the cell mass. The SRB assay is generally considered more reproducible, less prone to interference from compounds, and offers a more stable endpoint than the MTT assay.[8][10] For these reasons, it is often the recommended method for large-scale screening.[8]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a self-validating system for assessing the concentration-dependent cytotoxic effects of novel pyrazolone derivatives.

Materials:

-

Human cancer cell lines (e.g., A549 lung, HCT-116 colon, MCF-7 breast)[12][13]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test Compounds (Pyrazolone derivatives, dissolved in DMSO to create 10 mM stock solutions)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well flat-bottom microtiter plates

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazolone derivatives in culture medium. Remove the medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) without removing the supernatant. Incubate at 4°C for 1 hour. This step fixes the cells and precipitates total cellular protein.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and unbound cells. Invert the plates and tap firmly on paper towels to remove excess water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. This step is critical for reducing background signal. Air dry the plates completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation and Interpretation

The IC₅₀ value is the cornerstone of cytotoxicity data. It represents the concentration of a compound required to inhibit cell growth by 50% and is a key metric for comparing potency.

| Pyrazolone Derivative | HCT-116 IC₅₀ (µM)[12][14] | MCF-7 IC₅₀ (µM)[12][14] | A549 IC₅₀ (µM)[7] |

| Compound A | 6.34 ± 0.5 | 3.92 ± 0.2 | 15.2 ± 1.1 |

| Compound B | 25.1 ± 2.3 | 32.8 ± 3.1 | > 100 |

| Compound C | 4.2 ± 0.3 | 8.1 ± 0.7 | 9.8 ± 0.9 |

| Doxorubicin (Control) | 0.45 ± 0.05 | 0.21 ± 0.03 | 0.33 ± 0.04 |

Chapter 4: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Pyrazolone derivatives have shown promise in this area.[5][15] Primary screening for antimicrobial activity is typically conducted using agar diffusion-based methods due to their simplicity, low cost, and ability to screen multiple compounds simultaneously.

Experimental Protocol: Agar Well Diffusion Assay

This method provides a clear, visual indication of antibacterial activity, measured as a zone of growth inhibition.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[5][15]

-

Nutrient Agar or Mueller-Hinton Agar

-

Sterile Petri dishes

-

Test Compounds (Pyrazolone derivatives, dissolved in DMSO)

-

Positive Control (e.g., Ampicillin, Ciprofloxacin)

-

Negative Control (DMSO)

-

Sterile cork borer (6-8 mm diameter)

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Cool to 45-50°C.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline.

-

Plate Inoculation: Add a defined volume of the bacterial inoculum to the molten agar, mix gently, and pour into sterile Petri dishes. Alternatively, spread the inoculum evenly over the surface of pre-poured agar plates. Allow the agar to solidify completely in a laminar flow hood.

-

Well Creation: Use a sterile cork borer to punch uniform wells into the solidified agar.

-

Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. The absence of a zone indicates no activity.

-

Minimum Inhibitory Concentration (MIC): For active compounds, the MIC can be determined using broth microdilution methods, which provides a quantitative measure of potency.

Chapter 5: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory drugs is a major therapeutic goal.[16] Many pyrazolone derivatives exert their effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[17][18]

Mechanism of Action: COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[19] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is induced by inflammatory stimuli.[20] Therefore, selective inhibition of COX-2 over COX-1 is a highly desirable trait for a modern anti-inflammatory drug, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[21]

Caption: The role of COX-2 in inflammation and its inhibition by pyrazolones.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

Commercially available kits provide a rapid and reliable method for high-throughput screening of COX-2 inhibitors.[19][20] This protocol is based on the principles of such kits.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to the intermediate Prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to PGH2. This reaction can be coupled to a fluorometric probe (like Amplex™ Red) which, in the presence of horseradish peroxidase, generates a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the COX-2 activity.

Materials:

-

Human recombinant COX-2 enzyme[19]

-

COX Assay Buffer

-

Fluorometric Probe (e.g., Amplex™ Red)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

Test Compounds (Pyrazolone derivatives)

-

Positive Control (e.g., Celecoxib, a selective COX-2 inhibitor)[19]

-

Black, flat-bottom 96-well microtiter plate

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[18] Dilute the test compounds and positive control to the desired concentrations in Assay Buffer.

-

Reaction Mix Preparation: Prepare a master reaction mix containing Assay Buffer, the fluorometric probe, and the heme cofactor.

-

Assay Plate Setup:

-

Enzyme Control Wells: Add Assay Buffer.

-

Inhibitor Control Wells: Add the positive control inhibitor (Celecoxib).

-

Test Wells: Add the diluted pyrazolone derivatives.

-

-

Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except for a "no-enzyme" background control.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically (e.g., every minute for 10-15 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[19]

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each test compound concentration relative to the enzyme control (uninhibited reaction).

-

Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.

-

References

- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

- Molecular Docking Studies of Substituted Pyrazolone Derivatives as Cytokine Synthesis Inhibitors. Science Alert.

- Molecular Docking Studies of Substituted Pyrazolone Derivatives as Cytokine Synthesis Inhibitors. Science Alert.

- Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. Royal Society of Chemistry.

- Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. Royal Society of Chemistry.

- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.

- Comparison of sulforhodamine B (SRB) and tetrazolium assay (MTT). ResearchGate.

- Synthesis, antimicrobial evaluation and docking studies of new pyrazolone derivatives. Semantic Scholar.

- Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. NIH.

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH.

- COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience.

- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Springer.

- A cell-based screen for anticancer activity of 13 pyrazolone derivatives. PubMed.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.

- Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.

- Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. NIH.

- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate.

- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- 3 Synthesis, characterization and biological screening of novel pyrazolone derivatives for certain pharmacological activities. Pushpagiri College of Pharmacy.

- COX-2 Inhibitor Screening Kit. Creative BioMart.

- The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. Benchchem.

- Synthesis of the novel derivatives. ResearchGate.

- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. NIH.

- Comparison of Different Methods to Measure Cell Viability. Creative Bioarray.

- Methods of screening for antimicrobial compounds. Google Patents.

- Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. Benchchem.

- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate.

- Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. NIH.

- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Taylor & Francis Online.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate.

- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. NIH.

Sources

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. scialert.net [scialert.net]

- 4. scialert.net [scialert.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A cell-based screen for anticancer activity of 13 pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones | Semantic Scholar [semanticscholar.org]

- 13. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 21. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Cytotoxicity of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one

Introduction: The Therapeutic Potential and Toxicological Screening of Pyrazolin-5-one Derivatives

The pyrazolin-5-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] Recent research has also highlighted the potential of this class of compounds as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[3][4][5] The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process.[6][7] In vitro cytotoxicity assays provide essential information on the concentration-dependent toxicity of a compound in cultured cells, which is fundamental for screening large libraries of compounds and selecting promising candidates for further development.[6][7]

This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro cytotoxicity of a novel pyrazolin-5-one derivative, using 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one as a representative compound. While specific data on this particular molecule is limited[8], the principles and protocols outlined herein are broadly applicable to the cytotoxic evaluation of new pyrazoline derivatives.[1][2][3] We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore potential mechanisms of action, including the induction of apoptosis and the role of oxidative stress.

Part 1: Foundational Cytotoxicity Assessment - Cell Viability Assays

The initial step in evaluating the cytotoxic potential of a novel compound is to determine its effect on cell viability. This is typically achieved through assays that measure metabolic activity, as this is often directly proportional to the number of living cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used and cost-effective colorimetric method for this purpose.[9][10]

The Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[11] This conversion only occurs in metabolically active cells, and the amount of formazan produced is directly proportional to the number of viable cells.[11][12] The insoluble formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer.[11]

Experimental Protocol: MTT Assay

Materials:

-

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (or other test compound)

-

Selected cancer and non-cancerous cell lines (e.g., HeLa, MCF-7, HEK293)[7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[12]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[11][13]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then prepare a cell suspension at the desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

The results are typically expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is a key parameter for quantifying a compound's cytotoxic potency.[6]

| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) [Hypothetical Data] |

| HeLa | 24 | 50.2 ± 4.5 |

| 48 | 25.8 ± 3.1 | |

| MCF-7 | 24 | 65.1 ± 5.9 |

| 48 | 32.7 ± 4.2 | |

| HEK293 | 24 | > 100 |

| 48 | 85.3 ± 7.6 |

Caption: The extrinsic and intrinsic pathways of caspase activation in apoptosis.

Oxidative Stress

Some pyrazoline derivatives have been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress. O[14][15]xidative stress can damage cellular components like DNA, proteins, and lipids, and can also trigger the intrinsic pathway of apoptosis. T[14]he involvement of oxidative stress can be investigated by:

-

Measuring intracellular ROS levels: Using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).